![molecular formula C19H22FNO2 B2989713 4-(tert-butyl)-N-(2-(4-fluorophenoxy)ethyl)benzamide CAS No. 1171166-24-7](/img/structure/B2989713.png)
4-(tert-butyl)-N-(2-(4-fluorophenoxy)ethyl)benzamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzamide core, a tert-butyl group attached to one of the carbons of the benzene ring, and a 2-(4-fluorophenoxy)ethyl group attached to the nitrogen of the amide group .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the amide group, the ether group, and the aromatic ring. The amide could undergo hydrolysis, the ether could be cleaved under acidic conditions, and the aromatic ring could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the amide and ether groups could allow for hydrogen bonding, which could affect its solubility and boiling point .Scientific Research Applications
- Researchers have synthesized alternating copolymers based on this compound, incorporating moieties like thiophene, thieno[3,2-b]thiophene, and dithieno[3,2-b:2′,3′-d]thiophene . These copolymers exhibit interesting properties, including extended π-conjugation and ordered edge-on orientation.
- The compound is structurally related to 2,4-di-tert-butylphenol (BHT), which is known for its antioxidant properties. BHT has shown slight anti-inflammatory activity in response to Porphyomonas gingivalis fimbriae stimulation .
- Studies have investigated the antimicrobial activities of derivatives of this compound. The zone of inhibition against microbial growth was measured using the disc diffusion method .
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate, a derivative of this compound, serves as a potential precursor to biologically active natural products like Indiacen A and Indiacen B .
- 4-tert-butyl-2-(thiomorpholin-4-ylmethyl)phenol and 4-tert-butyl-2,6-bis(thiomorpholin-4-ylmethyl)phenol were prepared from 4-tert-butylphenol and thiomorpholine. These derivatives may have interesting properties .
Organic Field Effect Transistors (OFETs)
Antioxidant and Anti-Inflammatory Activities
Antimicrobial Properties
Biologically Active Precursor
Thiomorpholine Derivatives
Future Directions
Mechanism of Action
Target of Action
The primary targets of the compound “4-tert-butyl-N-[2-(4-fluorophenoxy)ethyl]benzamide” are currently unknown. This compound is part of a collection of rare and unique chemicals provided to early discovery researchers
Mode of Action
Based on its structure, it may undergo reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially alter the compound’s interaction with its targets.
Biochemical Pathways
The compound’s potential to undergo reactions at the benzylic position suggests it could influence pathways involving free radical reactions, nucleophilic substitutions, and oxidations .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s reactivity at the benzylic position could be influenced by the presence of certain catalysts or inhibitors . .
properties
IUPAC Name |
4-tert-butyl-N-[2-(4-fluorophenoxy)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FNO2/c1-19(2,3)15-6-4-14(5-7-15)18(22)21-12-13-23-17-10-8-16(20)9-11-17/h4-11H,12-13H2,1-3H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDRLZRVNFSDSAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCCOC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(tert-butyl)-N-(2-(4-fluorophenoxy)ethyl)benzamide |
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